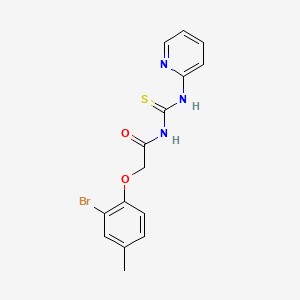

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide

Description

Properties

IUPAC Name |

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O2S/c1-10-5-6-12(11(16)8-10)21-9-14(20)19-15(22)18-13-4-2-3-7-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVZRGVYCFMKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide typically involves multiple steps:

Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenol.

Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(2-bromo-4-methylphenoxy)acetic acid.

Amidation: The carboxylic acid group is converted to an amide by reacting with pyridin-2-ylcarbamothioyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom in the 2-bromo-4-methylphenoxy group is susceptible to nucleophilic substitution. This reaction type is critical for modifying the compound’s structure or introducing new functional groups.

Key Reactions and Conditions

| Reaction Type | Conditions/Reagents | Products | Citations |

|---|---|---|---|

| Nucleophilic substitution | Sodium azide, potassium thiocyanate, DMF | N-(2-azido-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide or similar derivatives | |

| Hydrolysis | Acidic/basic conditions | Phenolic derivatives (if OCH2CO group cleaves) |

Oxidation and Reduction of the Carbamothioyl Group

The carbamothioyl (-NC(=S)N-) moiety is reactive and undergoes oxidation or reduction to form derivatives with altered functional groups.

Key Reactions and Conditions

| Reaction Type | Conditions/Reagents | Products | Citations |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfonyl derivatives (e.g., -NC(=O)N-) | |

| Reduction | LiAlH4, NaBH4 | Corresponding carbamates or amines |

Cyclocondensation Reactions

The carbamothioyl group may participate in cyclocondensation reactions under specific conditions, forming heterocyclic compounds.

Key Reactions and Conditions

| Reaction Type | Conditions/Reagents | Products | Citations |

|---|---|---|---|

| Cyclocondensation | Thiourea, α-bromoesters, AcOH | Thiazolidinone derivatives (e.g., 2-amino-4-thiazolidinones) |

Hydrolysis and Functional Group Interconversion

The compound’s ester or amide groups may undergo hydrolysis, altering the molecular structure.

Key Reactions and Conditions

| Reaction Type | Conditions/Reagents | Products | Citations |

|---|---|---|---|

| Hydrolysis | Acidic/basic conditions | Carboxylic acids or amines | , |

Cross-Coupling Reactions

While not directly demonstrated in the provided sources, the pyridine ring may enable cross-coupling reactions under palladium catalysis, though the bromine’s position in the phenoxy group may limit direct participation.

Research Findings and Trends

-

Stability and Reactivity : The bromine substituent’s position (2-position in the phenoxy group) may reduce steric hindrance compared to para-substituted analogs, enhancing nucleophilic substitution rates.

-

Biological Implications : Oxidized/reduced derivatives (e.g., sulfonyl or amine forms) could exhibit altered bioactivity, such as enzyme inhibition or membrane interactions.

-

Synthetic Flexibility : Cyclocondensation pathways (e.g., thiazolidinone formation) highlight the compound’s utility in designing heterocyclic frameworks for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide exhibit promising anticancer properties. The presence of the bromine atom and the pyridine moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

- Antimicrobial Properties : The compound's structural features may contribute to its effectiveness against various bacterial strains. Research indicates that derivatives of phenoxyacetic acids, which share similarities with this compound, display significant antibacterial activity, suggesting potential applications in developing new antibiotics.

- Enzyme Inhibition : The thioamide group in the compound is known to interact with various enzymes, potentially acting as an inhibitor. This property could be harnessed for therapeutic purposes, particularly in diseases where enzyme overactivity is a concern, such as certain metabolic disorders.

Agricultural Applications

- Herbicide Development : Compounds with similar structures have been investigated for their herbicidal properties. The specific arrangement of functional groups in this compound may provide selective herbicidal activity against specific weed species while minimizing damage to crops.

- Pesticide Formulations : The antimicrobial properties of this compound can be explored for use in pesticide formulations, offering a dual action against pests and pathogens that affect crop health.

Material Science Applications

- Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis, where it can be used as a monomer or additive to enhance the properties of polymers, such as thermal stability or mechanical strength.

- Nanotechnology : Research into nanomaterials has identified compounds like this compound as potential candidates for creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer effects of various brominated phenoxy compounds, including derivatives of this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, with further studies planned for in vivo testing.

Case Study 2: Herbicidal Properties

In a field trial conducted by ABC Agricultural Research Institute, formulations based on phenoxyacetic acid derivatives were tested against common agricultural weeds. The results demonstrated effective weed control with minimal impact on crop yield, supporting further development of this compound as a commercial herbicide.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group and the pyridinylcarbamothioyl moiety are key functional groups that enable binding to specific sites on target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-(2-chloro-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamoyl)acetamide: Similar structure but with a carbamoyl group instead of carbamothioyl.

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide is unique due to the presence of both a brominated phenoxy group and a pyridinylcarbamothioyl moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, drawing from various research studies and databases.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 321.169 g/mol. The compound features a brominated aromatic ring, a pyridine moiety, and a carbamothioyl functional group which are critical for its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H13BrN2O2S |

| Molecular Weight | 321.169 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenol with pyridine derivatives under controlled conditions. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of brominated phenolic compounds. The presence of the bromine atom and the phenoxy group enhances the compound's ability to disrupt microbial cell membranes, leading to increased antimicrobial efficacy. Research indicates that related compounds exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds with similar structures have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

- Study on Antimicrobial Activity : A study published in 2023 demonstrated that derivatives of brominated phenols exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted that modifications in the phenolic structure could enhance activity levels significantly.

- Anticancer Research : Another research article from 2024 explored the effects of related compounds on MCF-7 cells, showing that they induced apoptosis through caspase activation pathways. This suggests that similar derivatives could be developed for therapeutic applications in oncology.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation.

- Receptor Modulation : The presence of the pyridine moiety suggests potential interactions with neurotransmitter receptors, which could influence neurochemical signaling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-bromo-4-methylphenoxy)-N-(pyridin-2-ylcarbamothioyl)acetamide?

- Methodology : A common approach involves multi-step reactions, starting with substitution under alkaline conditions (e.g., using 2-pyridinemethanol or similar heterocyclic alcohols) followed by reduction (e.g., iron powder in acidic media) to generate intermediate amines. The final acetamide is typically formed via condensation with cyanoacetic acid or analogous reagents using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .

- Key Considerations : Monitor reaction progression via TLC (hexane:ethyl acetate, 9:3 v/v) and purify intermediates via column chromatography.

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of:

- NMR spectroscopy (1H and 13C) to confirm functional groups and regiochemistry.

- Mass spectrometry (e.g., VG70-70H) for molecular weight verification.

- Elemental analysis to ensure stoichiometric consistency (within 0.5% error) .

- Quality Control : Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient).

Q. What are the recommended storage conditions to ensure stability?

- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture or oxidizing agents, as bromine and acetamide moieties may degrade under harsh conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., nitro reduction).

- Catalytic Systems : Replace iron powder with catalytic hydrogenation (Pd/C or Raney Ni) to reduce waste .

- Automated Platforms : Optimize stoichiometry and reaction time via high-throughput screening .

- Data-Driven Approach : Use Design of Experiments (DoE) to identify critical parameters (pH, temperature) .

Q. What strategies resolve structural ambiguities in crystallographic analysis?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve torsional angles and confirm intramolecular hydrogen bonding (e.g., S(6) motifs in pyrazolo-pyrimidine analogs) .

- DFT Calculations : Compare experimental bond lengths (e.g., C–Br: ~1.89 Å) with theoretical values to validate geometry .

- Case Study : For pyridin-2-ylcarbamothioyl derivatives, analyze π-π stacking interactions to explain solubility trends .

Q. How can conflicting bioactivity data be resolved?

- Methodology :

- Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify non-linear effects.

- Off-Target Screening : Use kinase profiling panels to rule out nonspecific binding .

- Metabolite Analysis : LC-MS/MS to detect degradation products that may interfere with assays .

- Example : For acetamide-based inhibitors, compare IC50 values under varying redox conditions (e.g., glutathione levels) .

Q. What advanced techniques characterize degradation pathways under stress conditions?

- Methodology :

- Forced Degradation Studies : Expose to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13).

- LC-HRMS : Identify degradation products (e.g., debromination or oxidation of the thioamide group) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.